2-(4-Chlorophenyl)-6,8-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core substituted with a 4-chlorophenyl group at position 2 and two methyl groups at positions 6 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization to form the chromone ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to a chromanol or chromanone structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of chromanols or chromanones.
Substitution: Formation of various substituted chromones depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Scavenging free radicals: Contributing to its antioxidant properties.
Inducing apoptosis: In cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4H-chromen-4-one: Lacks the methyl groups at positions 6 and 8.
6,8-Dimethyl-4H-chromen-4-one: Lacks the 4-chlorophenyl group.
2-Phenyl-6,8-dimethyl-4H-chromen-4-one: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-6,8-dimethyl-4H-chromen-4-one is unique due to the presence of both the 4-chlorophenyl group and the methyl groups at positions 6 and 8. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89112-90-3 |
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Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-11(2)17-14(8-10)15(19)9-16(20-17)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |
InChI Key |
WJPUEQAUFDSHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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